(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULIWKKJJSSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoxazole Ring
The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or equivalent dipolarophile. This method is well-established for constructing the 5-membered isoxazole heterocycle with high regioselectivity.
Alternative approaches include the condensation of hydroxylamine hydrochloride with β-keto esters (e.g., ethyl acetoacetate), forming isoxazol-5(4H)-one derivatives under mild aqueous or protic conditions.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 3-position of the isoxazole ring can be introduced by chloromethylation reactions , commonly employing formaldehyde and hydrochloric acid under acidic conditions. This electrophilic substitution allows selective installation of the chloromethyl group on the isoxazole ring.
Careful control of reaction conditions (temperature, acidity, reaction time) is crucial to achieve high selectivity and yield.
Attachment of the Pyrrole Moiety
The pyrrole substituent is introduced via a condensation reaction between the isoxazol-5(4H)-one intermediate and a pyrrole-containing aldehyde or ketone. This step forms a conjugated methylene linkage (methylene bridge) in the 4-position of the isoxazole ring.
The condensation typically proceeds under mild conditions, often in the presence of catalytic amounts of acids or bases, facilitating the formation of the (4E)-configured double bond.
One-Pot Multicomponent Synthesis Approaches
Recent advances emphasize one-pot multicomponent reactions (MCRs) to synthesize 3,4-disubstituted isoxazol-5(4H)-ones efficiently. These methods combine all reactants in a single vessel, reducing purification steps and improving atom economy.
Catalytic systems such as DL-tartaric acid in aqueous media have been successfully employed to catalyze the condensation of hydroxylamine hydrochloride, β-keto esters, and aldehydes, yielding isoxazol-5(4H)-one derivatives with good to excellent yields (up to ~88%) at room temperature without the need for organic solvents or heating.
Such green synthetic methods align with sustainable chemistry principles, minimizing hazardous waste and energy consumption.
Optimized Green Synthetic Protocol Example
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Ethyl acetoacetate + hydroxylamine hydrochloride in distilled water, stirred at room temperature for 10 min | Formation of ethyl 3-(hydroxyimino)butanoate intermediate |
| 2 | Addition of pyrrole-2-carboxaldehyde and catalyst (e.g., DL-tartaric acid, 5-10 mol%) | Condensation and cyclization to form the isoxazol-5(4H)-one core with pyrrole substituent |
| 3 | Chloromethylation using formaldehyde and HCl under acidic conditions | Introduction of chloromethyl group at 3-position |
| 4 | Purification by recrystallization or column chromatography | Isolated yield typically ranges 80-90% depending on substrate and conditions |
This protocol benefits from mild reaction conditions, water as a solvent, and recyclable catalysts, demonstrating an eco-friendly and efficient route to the target compound.
Reaction Mechanism Insights
The initial step involves the formation of the oxime intermediate from hydroxylamine and β-keto ester.
Subsequent condensation with the pyrrole aldehyde forms a Schiff base-like intermediate , which undergoes intramolecular cyclization to yield the isoxazol-5(4H)-one ring system.
The chloromethylation step proceeds via electrophilic substitution, where the chloromethyl cation generated from formaldehyde and HCl attacks the isoxazole ring at the activated 3-position.
The overall mechanism is supported by spectral data (NMR, IR, MS) and is consistent with reported literature on isoxazole synthesis.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Isoxazole ring formation | 1,3-dipolar cycloaddition or condensation | Nitrile oxide + alkene or hydroxylamine + β-keto ester | Room temp, aqueous or organic solvents | 70-90% | Regioselective ring closure |
| Chloromethylation | Electrophilic substitution | Formaldehyde + HCl | Acidic medium, controlled temp | 75-85% | Selective chloromethyl group installation |
| Pyrrole attachment | Condensation with aldehyde | Pyrrole-2-carboxaldehyde | Mild acid/base catalysis | 80-90% | Formation of methylene bridge (E-configuration) |
| One-pot MCR | Combined reagents in aqueous media | Hydroxylamine, β-keto ester, pyrrole aldehyde, tartaric acid catalyst | Room temp, aqueous | 80-88% | Green, efficient, catalyst recyclable |
Research Findings and Optimization
Studies show that electron-rich aldehydes tend to give higher yields and faster reactions in the condensation step compared to electron-deficient ones, likely due to enhanced nucleophilicity and better intermediate stability.
The use of protic solvents such as water enhances reaction rates by promoting hydrophobic interactions and stabilizing intermediates.
Catalyst choice significantly affects yield and reaction time; DL-tartaric acid is a preferred catalyst for its efficiency and environmental compatibility.
Continuous flow reactors and catalyst immobilization are being explored for industrial-scale synthesis to improve throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloromethyl group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Isoxazole derivatives are known to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for interactions with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoxazol-5-one derivatives exhibit diverse biological activities influenced by substituents at positions 3 and 3. Below is a systematic comparison:
Structural Variations and Physicochemical Properties
Key Observations:
- Chloromethyl vs.
- Aromatic Substituents : Pyrrole and thiophene rings (as in the target compound and compound 4p) facilitate π-π stacking, while pyridine or halogenated aryl groups (e.g., 4j) introduce polarity or steric bulk .
Carbonic Anhydrase Inhibition
- The thiophene moiety likely enhances binding via sulfur-mediated interactions .
Antioxidant and Antibacterial Activity
- (E)-4-(4-Bromobenzylidene)Isoxazol-5(4H)-one (4j) demonstrated moderate antioxidant activity (IC₅₀: 35 µM) and antibacterial effects against S. aureus (MIC: 16 µg/mL) . The bromine atom may contribute to membrane disruption.
Structural Stability
- Pyrrole-substituted derivatives (e.g., target compound and 4p) exhibit greater thermal stability compared to unsubstituted isoxazol-5-ones, which undergo base-induced rearrangements to α-cyano acids .
Biological Activity
The compound (4E)-3-(Chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a chloromethyl group and a pyrrole moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit notable anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including U87 and A549 cells. The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring enhance cytotoxicity against these cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 | 53.85 | Induction of apoptosis |
| A549 | 0.02 | Cell cycle arrest in G2/M phase |
The compound's mechanism primarily involves the induction of apoptosis through caspase activation. Flow cytometry analyses have demonstrated that treatment with this compound leads to significant cell cycle arrest and apoptosis in cancer cells, particularly affecting the MCF-7 and MDA-MB-231 breast cancer cell lines.
Case Studies
- Study on U87 Cells : A recent investigation demonstrated that this compound exhibited an IC50 value of 53.85 µM against U87 glioblastoma cells, indicating a moderate level of cytotoxicity. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- MCF-7 Cell Line Analysis : In another study focusing on breast cancer, this compound showed promising results with an IC50 value significantly lower than many existing treatments, suggesting its potential as an effective anticancer agent.
Additional Biological Activities
Beyond anticancer effects, preliminary research indicates that isoxazole derivatives may also possess anti-inflammatory and antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase enzymes and exhibit activity against various bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibition of COX enzymes |
| Antimicrobial | Activity against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (4E)-3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylene)-isoxazol-5(4H)-one?
- Methodological Answer : The compound can be synthesized via a one-pot condensation reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde (e.g., 1H-pyrrole-2-carbaldehyde) under acidic conditions. Reaction optimization includes using citric acid as a catalyst, with yields reaching 70–90% within 5–24 hours. Purification involves recrystallization from methanol or column chromatography .
Q. How is the (4E) configuration confirmed in this compound?
- Methodological Answer : The stereochemistry is verified using -NMR coupling constants (e.g., vicinal coupling for trans olefinic protons) and X-ray crystallography. For example, analogous isoxazolones with fluorophenyl substituents were structurally resolved via single-crystal X-ray diffraction (R factor = 0.081) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm and C=N vibrations at ~1600 cm.
- -NMR : Identifies olefinic protons (δ 6.5–7.5 ppm) and chloromethyl groups (δ 4.0–4.5 ppm).
- X-ray crystallography : Resolves the (4E) geometry and molecular packing .
Advanced Research Questions
Q. What mechanistic pathways govern the formation of the (4E) isomer versus (4Z)?
- Methodological Answer : The (4E) configuration is favored due to steric hindrance between the chloromethyl group and substituents on the aldehyde. Citric acid catalyzes keto-enol tautomerism, stabilizing the enol intermediate and promoting selective aldol condensation. Computational studies (e.g., DFT) can model transition states to rationalize selectivity .
Q. How to address contradictions in isomer ratios under varying reaction conditions?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., xylene vs. ethanol) and temperature. For example, refluxing in xylene (boiling point ~140°C) enhances thermodynamic control, favoring the (4E) isomer. Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., chloranil as an oxidizing agent) to suppress side products .
Q. What strategies improve the compound’s stability during storage?
- Methodological Answer : Store under inert atmosphere (N) at –20°C in amber vials to prevent photodegradation. Stability assays (e.g., HPLC purity checks over 6 months) validate degradation kinetics. Avoid exposure to moisture, as hydrolysis of the isoxazolone ring can occur .
Q. How to evaluate the environmental fate of this compound in ecological studies?
- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation).
- Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown.
- Analytical tools : LC-MS/MS quantifies parent compound and metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
